molecular formula C11H15N3O2 B8322926 Rac-1-methyl-3-nitro-1,2,3,4,5,6-hexahydro-[3,4']bipyridinyl

Rac-1-methyl-3-nitro-1,2,3,4,5,6-hexahydro-[3,4']bipyridinyl

Cat. No. B8322926
M. Wt: 221.26 g/mol
InChI Key: OIABFEORACFHIW-UHFFFAOYSA-N
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Patent
US09067911B2

Procedure details

To a solution of 105 mg (0.418 mmol) rac-1-Methyl-3-nitro-2,3,4,5-tetrahydro-1H-[3,4′]bipyridinyl-6-thione in 2.1 ml methanol was added 144 mg (3.8 mmol) NaBH4. The mixture was stirred at room temperature for 20 minutes. Water (1.0 ml) was added. The mixture was stirred for 1 hour. The methanol was removed in vacuo. The residue was diluted with water and extracted 3 times with dichloromethane. The combined extracts were dried over sodium sulfate, filtered and concentrated in vacuo. The crude oil was purified on silica gel (Eluent: Heptane/ethyl acetate 0 to 100%) to provide 53 mg (57%) of the title compound as a yellow oil. MS (m/e): 222.3 (M+H).
Name
rac-1-Methyl-3-nitro-2,3,4,5-tetrahydro-1H-[3,4′]bipyridinyl-6-thione
Quantity
105 mg
Type
reactant
Reaction Step One
Name
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=S)[CH2:6][CH2:5][C:4]([N+:15]([O-:17])=[O:16])([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[CH2:3]1.[BH4-].[Na+].O>CO>[CH3:1][N:2]1[CH2:7][CH2:6][CH2:5][C:4]([N+:15]([O-:17])=[O:16])([C:9]2[CH:10]=[CH:11][N:12]=[CH:13][CH:14]=2)[CH2:3]1 |f:1.2|

Inputs

Step One
Name
rac-1-Methyl-3-nitro-2,3,4,5-tetrahydro-1H-[3,4′]bipyridinyl-6-thione
Quantity
105 mg
Type
reactant
Smiles
CN1CC(CCC1=S)(C1=CC=NC=C1)[N+](=O)[O-]
Name
Quantity
144 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude oil was purified on silica gel (Eluent: Heptane/ethyl acetate 0 to 100%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1CC(CCC1)(C1=CC=NC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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